molecular formula C17H19N3O B589078 8-Hydroxy Mirtazapine-d3 CAS No. 1330264-96-4

8-Hydroxy Mirtazapine-d3

Cat. No.: B589078
CAS No.: 1330264-96-4
M. Wt: 284.377
InChI Key: DAWYIZBOUQIVNX-FIBGUPNXSA-N
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Description

8-Hydroxy Mirtazapine-d3 is a deuterium-labeled analog of a key hydroxylated metabolite of the antidepressant Mirtazapine . Mirtazapine is extensively metabolized in the liver, with demethylation and hydroxylation followed by glucuronide conjugation being the major pathways . The formation of the 8-hydroxy metabolite is specifically catalyzed by the cytochrome P450 enzymes CYP2D6 and CYP1A2 . As a deuterated internal standard, this compound is essential for achieving high precision and accuracy in the quantitative analysis of Mirtazapine and its metabolites using advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Its application is critical in therapeutic drug monitoring (TDM) to account for pharmacokinetic variability influenced by factors such as age, sex, and drug-drug interactions . This compound is presented for research applications only, including drug metabolism and pharmacokinetics (DMPK) studies, analytical method development, and clinical toxicology. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1330264-96-4

Molecular Formula

C17H19N3O

Molecular Weight

284.377

InChI

InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3/i1D3

InChI Key

DAWYIZBOUQIVNX-FIBGUPNXSA-N

SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC(=CN=C42)O

Synonyms

1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-ol; _x000B_8-Hydroxy-6-azamianserin-d3; 

Origin of Product

United States

Chemical Synthesis and Isotopic Labeling of 8 Hydroxy Mirtazapine D3

Strategies for the Chemical Synthesis of 8-Hydroxymirtazapine

8-Hydroxymirtazapine is a primary active metabolite of mirtazapine (B1677164), formed in the liver through the action of cytochrome P450 enzymes, specifically CYP2D6 and CYP1A2. drugbank.comfda.govnih.gov While this biotransformation is well-documented, laboratory chemical synthesis is required to produce the compound as a reference standard or for further derivatization.

The chemical synthesis of the core mirtazapine structure is a foundational step. One established method involves the cyclization of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol using a strong acid like concentrated sulfuric acid. google.com Another approach describes a seven-step reaction sequence starting from more basic building blocks like styrene (B11656) oxide and N-methylethanolamine. researchgate.net A further published synthesis begins with a condensation reaction between 2-chloro-3-cyanopyridine (B134404) and 1-methyl-3-phenylpiperazine. wikipedia.org

To produce 8-hydroxymirtazapine, synthetic strategies must incorporate a hydroxylation step, specifically targeting the 8-position of the pyridopyridine ring system. This can be a challenging endeavor due to the multiple potential reaction sites on the tetracyclic structure. Synthetic chemists often take inspiration from the known metabolic pathways, employing selective oxidizing agents that can mimic the enzymatic hydroxylation seen in vivo. The direct synthesis of 8-hydroxymirtazapine is often offered as a custom synthesis service, indicating that while established routes exist, they may be proprietary or complex. chemicalbook.com

Deuterium (B1214612) Incorporation Methodologies for 8-Hydroxy Mirtazapine-d3 (B602503)

Isotopically labeled compounds are invaluable tools in analytical chemistry. medchemexpress.com The "-d3" designation in 8-Hydroxy Mirtazapine-d3 signifies the incorporation of three deuterium atoms. medchemexpress.com This labeling provides a distinct mass shift detectable by mass spectrometry, making it an ideal internal standard for quantitative analyses of the non-labeled drug in biological matrices.

The most common and chemically logical position for the three deuterium atoms in mirtazapine-d3 is on the N-methyl group, forming a trideuteromethyl (-CD3) group. nih.gov This is because the N-methyl group is synthetically accessible for modification.

Site-Specific Deuteration Approaches

Achieving site-specific deuteration is paramount to ensure the label does not interfere with the compound's intrinsic chemical properties and that the mass shift is consistent. For introducing a -CD3 group, the most direct method is to use a deuterated methylating agent. nih.gov

Reagents such as trideuteromethyl tosylate (TsOCD3) or trideuteromethyl iodide (CD3I) are commonly employed to introduce the labeled methyl group onto a precursor molecule. researchgate.net This reaction typically involves the N-alkylation of a desmethyl precursor. For instance, N-desmethylmirtazapine, itself a metabolite of mirtazapine, serves as an ideal precursor for this specific deuteration reaction. drugbank.com The use of such deuterated reagents ensures that the deuterium atoms are placed exclusively on the methyl group, with high isotopic purity. researchgate.net

Precursor Selection and Reaction Pathway Design

The synthesis of this compound is a multi-step process where the sequence of reactions—hydroxylation and deuterated methylation—is critical. Several logical pathways can be designed:

Pathway A: Start with Mirtazapine-d3. In this route, N-desmethylmirtazapine is first methylated using a deuterated reagent (e.g., CD3I) to yield Mirtazapine-d3. medchemexpress.comresearchgate.net This is followed by a selective hydroxylation reaction at the 8-position to produce the final compound. This approach leverages a stable, well-characterized deuterated intermediate.

Pathway B: Start with 8-Hydroxymirtazapine. This pathway involves the synthesis of the non-labeled 8-hydroxymirtazapine first. This intermediate would then undergo demethylation to produce 8-hydroxy-N-desmethylmirtazapine. The final step would be the re-methylation of the piperazine (B1678402) nitrogen using a trideuteromethylating agent to install the -CD3 group.

Pathway C: Convergent Synthesis. A more efficient approach would be to synthesize an 8-hydroxy-N-desmethylmirtazapine precursor. This key intermediate could then be subjected to a single, final deuteromethylation step to yield the target molecule, this compound. evitachem.com

The choice of pathway depends on the availability and stability of precursors and the yields and selectivity of each reaction step. Pathway A is often practical as Mirtazapine-d3 is a commercially available certified reference material. cerilliant.com

Table 1: Key Intermediates in the Synthesis of this compound
Compound NameMolecular FormulaRole in Synthesis
MirtazapineC17H19N3Starting material or precursor for hydroxylation. wikipedia.org
N-DesmethylmirtazapineC16H17N3Precursor for deuterated methylation. drugbank.com
8-HydroxymirtazapineC17H19N3ODirect precursor for deuteration or final non-labeled analogue. nih.govmedchemexpress.com
Mirtazapine-d3C17H16D3N3Deuterated intermediate for subsequent hydroxylation.

Advanced Synthetic Characterization Techniques for Deuterated Analogues

The structural integrity, purity, and isotopic enrichment of the synthesized this compound must be rigorously confirmed. A combination of advanced analytical techniques is employed for this characterization. medchemexpress.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.

¹³C NMR (Carbon NMR): Provides information about the carbon skeleton of the molecule. The signal for the deuterated methyl carbon will show a characteristic splitting pattern due to coupling with deuterium. mdpi.com

²H NMR (Deuterium NMR): Can be used to directly observe the deuterium signal, confirming its presence and chemical environment.

Mass Spectrometry (MS): MS is essential for confirming the molecular weight and the level of deuterium incorporation. The mass spectrum of this compound will show a molecular ion peak that is three mass units higher than its non-deuterated counterpart, confirming the presence of three deuterium atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement to verify the elemental composition. researchgate.netmdpi.com

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the final compound, separating it from any starting materials, by-products, or other impurities. researchgate.net When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for both separation and identification. nih.govuc.pt

Table 2: Characterization Techniques for this compound
TechniquePurposeInformation Obtained
¹H NMRStructural Confirmation & Deuteration SiteAbsence of N-CH3 proton signal. researchgate.net
Mass Spectrometry (MS)Isotopic Incorporation & Molecular WeightMolecular ion peak at [M+3]+ relative to unlabeled compound. researchgate.net
HPLCPurity AssessmentPercentage purity of the final product. researchgate.net
LC-MSSeparation and IdentificationCombines purity data with mass confirmation. nih.govuc.pt

In Vitro and Preclinical Metabolic Investigations of Mirtazapine and 8 Hydroxy Mirtazapine

Enzymatic Biotransformation Pathways of Mirtazapine (B1677164) to 8-Hydroxymirtazapine

The formation of 8-hydroxymirtazapine from mirtazapine is a primary metabolic route. doi.org This conversion is predominantly carried out by specific enzymes in the liver, followed by further conjugation reactions.

Identification and Characterization of Cytochrome P450 Isoforms (e.g., CYP2D6, CYP1A2) in Metabolite Formation

In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have identified CYP2D6 and CYP1A2 as the key isoforms responsible for the 8-hydroxylation of mirtazapine. drugbank.comfda.gov

At anticipated in vivo liver concentrations of mirtazapine (around 2 µM), CYP2D6 is the major contributor, accounting for approximately 65% of 8-hydroxymirtazapine formation. doi.orgnih.govpharmgkb.org However, the relative contribution of these enzymes is concentration-dependent. As mirtazapine concentrations increase to 250 µM, the role of CYP2D6 diminishes to about 20%, while the contribution of CYP1A2 increases to 50%. doi.orgnih.govpharmgkb.org This suggests that at higher therapeutic doses, CYP1A2 plays a more significant role in this metabolic pathway. tdm-monografie.org In human liver microsomes, the formation of 8-hydroxymirtazapine, along with other metabolites, has been consistently observed. nih.gov

The involvement of these specific CYP isoforms has been further confirmed through inhibition studies. Quinidine, a known inhibitor of CYP2D6, and α-naphthoflavone, an inhibitor of CYP1A2, have been shown to reduce the formation of 8-hydroxymirtazapine in human liver microsomes. nih.govpharmgkb.org Furthermore, studies investigating genetic polymorphisms have shown that the metabolic clearance of mirtazapine is significantly lower in individuals who are poor or intermediate metabolizers for CYP2D6. nih.gov

Role of Glucuronidation in 8-Hydroxymirtazapine Disposition

Following its formation, 8-hydroxymirtazapine undergoes extensive phase II metabolism, primarily through glucuronidation. drugbank.comfda.gov This process involves the attachment of a glucuronic acid moiety to the hydroxyl group of 8-hydroxymirtazapine, forming 8-hydroxy-mirtazapine glucuronide. nih.gov This conjugation reaction significantly increases the water solubility of the metabolite, facilitating its excretion from the body. fda.gov

Studies in Japanese psychiatric patients have highlighted the significance of this pathway. The plasma concentration of 8-hydroxy-mirtazapine glucuronide was found to be approximately 59.5 times higher than that of unconjugated 8-hydroxymirtazapine. nih.govthieme-connect.com This indicates that glucuronidation is a rapid and major step in the disposition of 8-hydroxymirtazapine. nih.govthieme-connect.com The primary routes of biotransformation for mirtazapine are demethylation and hydroxylation, followed by this crucial conjugation step. tdm-monografie.org

In Vitro Metabolic Stability and Metabolite Formation Kinetics

Microsomal and Hepatocyte Incubation Studies

Incubation studies with human liver microsomes (HLMs) and hepatocytes are standard in vitro models for assessing metabolic stability. nih.govpharmgkb.orgnih.gov In these systems, the disappearance of the parent drug (mirtazapine) and the appearance of its metabolites are monitored over time. nih.gov

In HLM incubations, mirtazapine is extensively metabolized, with 8-hydroxylation being a major pathway. doi.orgnih.govpharmgkb.org Studies have also been conducted in primary cultures of rat hepatocytes, which showed that mirtazapine can moderately increase the activity of CYP2D. nih.gov These in vitro systems provide a controlled environment to study the intrinsic metabolic clearance and the formation rates of metabolites like 8-hydroxymirtazapine. nih.govnih.gov

Enzyme Kinetic Parameter Determination (e.g., Km, Vmax)

Enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), provide quantitative measures of enzyme-substrate interactions. patsnap.com For the 8-hydroxylation of mirtazapine in human liver microsomes, the mean Km value has been determined to be approximately 136 ± 44 µM. doi.orgnih.govpharmgkb.org The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. patsnap.com

Based on the determined Km and Vmax values, it has been estimated that at a low, anticipated in vivo liver concentration of mirtazapine (2 µM), 8-hydroxylation accounts for about 55% of the total biotransformation of mirtazapine in HLMs. nih.govdrugbank.com

Table 1: In Vitro Metabolic Contributions of Mirtazapine Pathways

Metabolic PathwayContributing EnzymesRelative Contribution at 2 µM Mirtazapine Concentration doi.orgnih.govpharmgkb.orgRelative Contribution at 250 µM Mirtazapine Concentration doi.orgnih.gov
8-HydroxylationCYP2D6, CYP1A2~55% (CYP2D6: ~65%, CYP1A2: ~30%)CYP2D6: ~20%, CYP1A2: ~50%
N-DemethylationCYP3A4, CYP1A2~35%Data not fully specified for this concentration
N-OxidationCYP3A4, CYP1A2~10%Data not fully specified for this concentration

In Vivo Metabolic Profiling in Preclinical Animal Models

Preclinical animal models are essential for understanding the in vivo metabolism and disposition of drugs before human studies. Various animal species have been used to study the metabolic fate of mirtazapine.

In rats, after oral administration, the bioavailability of mirtazapine is low, at around 7%. researchgate.net Interestingly, in one study with rats, the 8-hydroxymirtazapine metabolite was not detected in plasma after either oral or intravenous administration, suggesting significant species differences in metabolism compared to humans. researchgate.net Another study in rats showed that repeated administration of mirtazapine increased the activity of CYP2D in liver microsomes. nih.gov

In Beagle dogs, following oral administration, 8-hydroxymirtazapine was a major metabolite and reached the highest plasma concentrations compared to the parent drug and another metabolite, N-desmethylmirtazapine. nih.gov This indicates a different pharmacokinetic profile in dogs compared to other species. nih.gov

Studies in cats with liver disease have also been conducted to assess the pharmacokinetics of mirtazapine. nih.gov The fungus Cunninghamella elegans has been used as a microbial model for mammalian metabolism and was able to produce 8-hydroxymirtazapine as a major metabolite of mirtazapine. dergipark.org.tr These preclinical studies highlight the species-specific differences in mirtazapine metabolism and emphasize the importance of careful extrapolation of animal data to humans. nih.gov

Species-Specific Differences in Mirtazapine Metabolism to 8-Hydroxymirtazapine in Rats and Dogs

Significant species-specific differences in the metabolism of mirtazapine to its 8-hydroxy metabolite have been observed between rats and dogs. In dogs, 8-hydroxy mirtazapine is a major metabolite, achieving the highest plasma concentrations compared to the parent drug and another metabolite, N-desmethylmirtazapine. researchgate.netnih.gov Conversely, studies in rats have shown that 8-hydroxy mirtazapine is often undetectable in plasma samples following oral or intravenous administration of mirtazapine. researchgate.netnih.govresearchgate.net

This discrepancy is thought to be due to extensive and rapid conjugation of 8-hydroxy mirtazapine with glucuronic acid in rats. nih.gov This suggests a highly efficient phase II metabolic pathway in rats that quickly eliminates the 8-hydroxy metabolite. In vitro data from human liver microsomes have identified cytochrome P450 enzymes CYP2D6 and CYP1A2 as being involved in the formation of 8-hydroxy mirtazapine. fda.govfda.gov While direct comparative in vitro studies using rat and dog liver microsomes were not detailed in the provided results, the in vivo data strongly suggest a significant difference in the subsequent metabolic handling of 8-hydroxy mirtazapine between the two species.

A pilot study in Beagle dogs administered mirtazapine orally found that while the pharmacokinetic profiles of mirtazapine and N-desmethylmirtazapine were similar, 8-hydroxy mirtazapine reached the highest concentrations in the plasma. researchgate.netnih.gov In contrast, a study in Sprague-Dawley rats failed to detect 8-hydroxy mirtazapine in plasma after both intravenous and oral administration of mirtazapine. nih.govdntb.gov.ua

Table 1: Comparative Plasma Detection of Mirtazapine Metabolites in Rats and Dogs

SpeciesMirtazapineN-Desmethylmirtazapine8-HydroxymirtazapineReference
Dog (Beagle) DetectedDetectedDetected (Highest Concentration) researchgate.netnih.gov
Rat (Sprague-Dawley) DetectedDetected (in some subjects)Not Detected nih.govresearchgate.net

Investigation of Metabolite Excretion Pathways in Animal Models

The excretion of mirtazapine and its metabolites occurs through both renal and fecal routes, with significant variations observed across different animal species. In humans, approximately 75% of the administered dose is eliminated in the urine and 15% in the feces. fda.govwikipedia.org The metabolites are primarily excreted after conjugation. drugbank.com

In animal models, the excretion pathways also predominantly involve the kidneys and to a lesser extent, the feces. wikipedia.orgresearchgate.net While specific percentages for rats and dogs were not detailed in the search results, the general pattern of excretion is consistent with that observed in humans. The rapid glucuronidation of 8-hydroxy mirtazapine in rats, as mentioned previously, implies a significant role for renal excretion of the resulting conjugate. nih.gov

Studies in various animal species, including cats and horses, further highlight the variability in mirtazapine's pharmacokinetic profile, which is influenced by both metabolism and excretion. researchgate.netnih.govresearchgate.net For instance, the oral bioavailability of mirtazapine is notably low in rats (around 7%), which is significantly different from the 50% bioavailability observed in humans. nih.govresearchgate.net This low bioavailability in rats could be attributed to extensive first-pass metabolism in the gut wall and liver. drugbank.com

Reproduction studies in rats have indicated that at high doses, mirtazapine can lead to increased post-implantation losses and pup deaths during early lactation. fda.govfda.gov While the direct cause is unknown, these findings underscore the importance of understanding the metabolic fate and potential effects of mirtazapine and its metabolites in different species.

Table 2: Key Pharmacokinetic and Metabolic Parameters of Mirtazapine in Different Species

ParameterHumanRatDogReference
Oral Bioavailability ~50%~7%Not specified fda.govnih.govresearchgate.net
Primary Route of Excretion Urine (75%), Feces (15%)Not specifiedNot specified fda.govwikipedia.org
Major Metabolite in Plasma 8-Hydroxymirtazapine, N-DesmethylmirtazapineN-Desmethylmirtazapine8-Hydroxymirtazapine researchgate.netnih.govnih.govbrieflands.com
Enzymes for 8-Hydroxylation CYP2D6, CYP1A2Not specifiedNot specified fda.govfda.gov

Advanced Analytical Methodologies Utilizing 8 Hydroxy Mirtazapine D3

Application of 8-Hydroxy Mirtazapine-d3 (B602503) as a Stable Isotope Internal Standard (SIIS)

The use of stable isotope-labeled internal standards (SIIS) is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based methods. These standards are considered the gold standard for internal standardization due to their unique properties that closely mimic the analyte of interest. kcasbio.comaptochem.com 8-Hydroxy Mirtazapine-d3 serves as an exemplary SIIS for the quantification of mirtazapine (B1677164) and its metabolites. medchemexpress.com

Principles of Stable Isotope Dilution Mass Spectrometry

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate and precise analytical technique that combines the principles of isotope dilution with mass spectrometry. ontosight.ai The fundamental principle involves adding a known quantity of an isotopically enriched version of the analyte, known as a "spike" or internal standard, to a sample. ontosight.aiup.ac.za This standard, such as this compound, contains stable isotopes like deuterium (B1214612) (²H or D), which increases its mass relative to the native analyte. aptochem.comclearsynth.com

During sample preparation and analysis, the analyte and the SIIS are subjected to the same conditions. Any loss of analyte during extraction, handling, or ionization in the mass spectrometer will be mirrored by a proportional loss of the SIIS. nih.gov Because the SIIS and the analyte co-elute chromatographically and have nearly identical chemical and physical properties, they experience similar matrix effects, which are variations in analytical response due to other components in the sample. kcasbio.com The mass spectrometer distinguishes between the analyte and the SIIS based on their mass-to-charge (m/z) ratio. ontosight.ai By measuring the ratio of the signal intensity of the analyte to that of the known amount of SIIS, the concentration of the analyte in the original sample can be determined with high accuracy and precision, as this ratio remains constant even if sample is lost. ontosight.aiup.ac.zabritannica.com

The key advantages of using a SIIS like this compound in SIDMS include:

Correction for Matrix Effects: It effectively compensates for signal suppression or enhancement caused by the complex biological matrix. kcasbio.comclearsynth.com

Compensation for Analyte Loss: It accounts for losses during sample preparation and injection. aptochem.com

Improved Precision and Accuracy: The technique provides highly reliable and reproducible quantitative results. ontosight.ai

Optimization for Quantitative Analysis of Mirtazapine and Metabolites

The use of a deuterated internal standard is crucial for developing robust and reliable bioanalytical methods. kcasbio.com this compound is specifically employed as an internal standard for the accurate quantification of mirtazapine and its primary metabolites, N-desmethylmirtazapine and 8-hydroxymirtazapine, in biological samples like plasma and serum. medchemexpress.comnih.govnih.gov

In a typical quantitative analysis, a known concentration of this compound is added to the biological sample prior to any extraction or clean-up procedures. researchgate.net This "spiked" sample then undergoes processing, such as protein precipitation or liquid-liquid extraction, to isolate the analytes of interest. nih.govresearchgate.net The subsequent analysis is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

The optimization of the LC-MS/MS method involves several key steps:

Chromatographic Separation: Developing a chromatographic method that effectively separates mirtazapine, N-desmethylmirtazapine, and 8-hydroxymirtazapine from each other and from endogenous matrix components.

Mass Spectrometric Detection: Selecting specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for each analyte and for the internal standard, this compound. nih.govnih.gov This ensures high selectivity and sensitivity. For instance, in one UPLC-MS/MS method, the MRM transition for Mirtazapine-d3 was m/z 269.2 → 195.1. nih.gov

Method Validation: The method is rigorously validated according to international guidelines to ensure its performance characteristics, including linearity, accuracy, precision, selectivity, and stability. nih.gov

The use of a stable isotope-labeled internal standard for each analyte is the preferred approach to compensate for method variability, including extraction efficiency and ionization suppression or enhancement. nih.gov While this compound is ideal for its corresponding analyte, other deuterated standards like Mirtazapine-d3 are used for mirtazapine itself. nih.govcaymanchem.com The data demonstrates that methods using SIIS achieve good trueness (93.1-111.2%) and intermediate precision (1.8-11.5%). nih.gov

Chromatographic Separation Techniques for Mirtazapine and its Hydroxylated Metabolites

The separation of mirtazapine and its metabolites, particularly the hydroxylated forms, is a critical step in their analysis. Various chromatographic techniques have been developed to achieve this, each with its own advantages.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a sensitive and reliable method for the quantification of mirtazapine and its metabolites in human plasma. nih.govnih.gov This technique leverages the native fluorescence of these compounds.

In a representative HPLC-fluorescence method, the separation is achieved on a C18 column using an isocratic mobile phase, for example, a mixture of acetonitrile (B52724) and phosphate (B84403) buffer (e.g., 20:80, v/v) at a pH of 3. nih.govresearchgate.net The fluorescence detector is set at an excitation wavelength of approximately 290 nm and an emission wavelength of around 350-370 nm. nih.govresearchgate.net This method allows for the simultaneous determination of mirtazapine, N-desmethylmirtazapine, and 8-hydroxymirtazapine in a single run. nih.govresearchgate.net

The table below summarizes typical parameters for an HPLC-fluorescence method for mirtazapine and its metabolites. nih.gov

ParameterValue
Column Chromolith C18
Mobile Phase Acetonitrile: Phosphate Buffer (pH 3, 20:80, v/v)
Flow Rate 2 mL/min
Detection Fluorescence (Excitation: 290 nm, Emission: 350 nm)
Internal Standard Zolpidem
Limit of Quantitation (LOQ) 1 ng/mL (Mirtazapine), 2 ng/mL (Metabolites)
Run Time < 5 minutes

This method has been successfully applied to quantify these compounds in plasma samples, demonstrating its suitability for pharmacokinetic studies. nih.govnih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has become the "gold standard" for bioanalysis due to its superior speed, resolution, and sensitivity compared to conventional HPLC. nih.gov This technique is widely used for the simultaneous quantification of multiple psychotropic drugs, including mirtazapine and its metabolites. nih.govnih.gov

A typical UPLC-MS/MS method involves a rapid chromatographic separation on a sub-2 µm particle column, such as an Acquity UPLC BEH Shield RP18, followed by detection using a tandem quadrupole mass spectrometer. nih.gov The use of a gradient elution with a mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile allows for the separation of numerous compounds in a very short time, often less than 3 minutes. nih.gov The mass spectrometer operates in the positive electrospray ionization (ESI+) mode, and quantification is performed using MRM. nih.gov

The table below outlines typical parameters for a UPLC-MS/MS method for the analysis of mirtazapine and its metabolites. nih.gov

ParameterValue
Chromatography UPLC
Column Acquity UPLC BEH Shield RP18 (2.1mm x 50mm; 1.7µm)
Mobile Phase Gradient of 10mM ammonium formate buffer (pH 3.0) and acetonitrile
Flow Rate 0.4 mL/min
Detection Tandem Mass Spectrometry (ESI+)
Quantification Mode Multiple Reaction Monitoring (MRM)
Run Time < 3.0 minutes

The high throughput and accuracy of UPLC-MS/MS make it exceptionally well-suited for therapeutic drug monitoring and large-scale pharmacokinetic studies. nih.govnih.gov

Enantioselective Chromatographic Method Development

Mirtazapine is a chiral drug, and its enantiomers exhibit different pharmacological activities. researchgate.net Therefore, the development of enantioselective, or chiral, chromatographic methods is essential for studying the stereoselective pharmacokinetics of mirtazapine and its metabolites. researchgate.net

Several chiral HPLC methods have been developed for the enantioselective analysis of mirtazapine. nih.govresearchgate.net One such method utilizes a Chiralpak AD column with a mobile phase consisting of hexane (B92381) and ethanol (B145695) with a small amount of diethylamine (B46881) as an additive. nih.gov This allows for the separation of the (+)-(S)- and (-)-(R)-enantiomers of mirtazapine. nih.gov

Method Validation Parameters for Research Assays

The validation of analytical methods is a cornerstone of bioanalysis, establishing the performance characteristics of a procedure and ensuring that it is fit for its intended purpose. For research assays involving the quantification of mirtazapine and its metabolites, this compound serves as an ideal internal standard to navigate the complexities of biological samples.

Evaluation of Linearity, Accuracy, and Precision

The establishment of linearity, accuracy, and precision is fundamental to the validation of any quantitative assay. Linearity demonstrates a direct proportionality between the concentration of an analyte and the analytical signal over a defined range. Accuracy reflects the closeness of a measured value to a nominal or known true value, while precision measures the degree of agreement among a series of individual measurements.

In the analysis of 8-Hydroxy Mirtazapine, various studies have established these parameters using isotopically labeled internal standards to correct for variability. For instance, a liquid chromatography-mass spectrometry (LC-MS) method demonstrated linearity for 8-hydroxymirtazapine over a concentration range of 62–1250 ng/mL, with both within-day and between-day precision and accuracy being lower than 15%. nih.gov Another high-performance liquid chromatography (HPLC) method with fluorescence detection was suitable for plasma and urine samples in the 1 to 100 ng/mL range, with precision, expressed as the coefficient of variation (CV), between 12% and 19%. nih.gov

More sensitive methods, such as a chiral capillary zone electrophoresis technique, have shown a linear response for the 8-hydroxymirtazapine enantiomer across a 0.5–50 ng/mL concentration range, with accuracy reported between -10.8% and 10.4% and precision at 14%. mdpi.com An HPLC-fluorescence method reported a broad linear range of 1–500 ng/mL for 8-hydroxymirtazapine with a correlation coefficient (r²) of 0.999. brieflands.com In this study, accuracy at three different concentration levels ranged from 81.1% to 118.5%, and the precision was between 1.7% and 17.6%. brieflands.com

The use of deuterated internal standards like mirtazapine-d3 is crucial in these validations. nih.gov In comprehensive panels for antidepressants, methods validated using such standards show excellent performance, with accuracy bias often between -7.4% and 5.5% and intra-assay precision (%CV) consistently below 9.1%. thermofisher.com

Table 1: Summary of Linearity, Accuracy, and Precision in 8-Hydroxy Mirtazapine Assays

Analytical Method Analyte Linearity Range (ng/mL) Accuracy Precision (%CV or %RSD)
LC-MS 8-Hydroxymirtazapine enantiomers 62 - 1250 < 15% < 15%
HPLC-Fluorescence 8-Hydroxy mirtazapine 1 - 100 - 12% - 19%
Capillary Zone Electrophoresis 8-Hydroxymirtazapine enantiomer 0.5 - 50 -10.8% to 10.4% 14%

Assessment of Analytical Sensitivity and Lower Limits of Quantification

Analytical sensitivity is often defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. Establishing a low LLOQ is particularly important in pharmacokinetic studies where metabolite concentrations can be very low.

Different analytical techniques have achieved varying levels of sensitivity for 8-Hydroxy Mirtazapine. A chiral capillary zone electrophoresis method established an LLOQ of 0.5 ng/mL for 8-hydroxymirtazapine enantiomers in human plasma. mdpi.com Similarly, a liquid chromatography-mass spectrometry (LC-MS) method also reported an LLOQ of 0.5 ng/mL for the enantiomers of 8-hydroxymirtazapine. researchgate.net

In contrast, an HPLC method with fluorescence detection determined the LLOQ to be 2 ng/mL for 8-Hydroxy Mirtazapine. brieflands.com Other methods have reported higher quantification limits, such as 62.5 ng/mL for 8-hydroxymirtazapine enantiomers in a capillary electrophoresis study. researchgate.net The choice of analytical instrumentation and sample preparation technique significantly influences the achievable LLOQ. For instance, an ultrasensitive method combining microextraction with capillary electrophoresis reported a limit of detection (LOD) in the nanomolar range (0.3-0.5 nM) for 8-hydroxymirtazapine enantiomers. nih.gov

Table 2: LLOQ of 8-Hydroxy Mirtazapine in Various Bioanalytical Methods

Analytical Method Analyte LLOQ (ng/mL)
Capillary Zone Electrophoresis 8-Hydroxymirtazapine enantiomers 0.5
LC-MS 8-Hydroxymirtazapine enantiomers 0.5
HPLC-Fluorescence 8-Hydroxymirtazapine 2
Capillary Electrophoresis 8-Hydroxymirtazapine enantiomers 62.5

Matrix Effect Assessment in Biological Matrices

The matrix effect is a significant challenge in bioanalysis, especially when using mass spectrometry. It refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected compounds from the biological matrix (e.g., plasma, urine). uc.pt This can lead to ion suppression or enhancement, affecting the accuracy and precision of the results. uc.pt

The assessment and compensation of matrix effects are therefore critical validation parameters. frontiersin.org The most reliable strategy to counteract this phenomenon is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. Because a SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be effectively normalized.

Validation guidelines often require the coefficient of variation (CV) of the internal standard-normalized matrix factor to be less than 15%. nih.gov The evaluation typically involves comparing the analytical response of an analyte in a post-extraction spiked sample with the response of the analyte in a neat solution, a process that quantifies the degree of signal suppression or enhancement. cuny.edu The successful use of an appropriate SIL-IS ensures that the method remains accurate and robust despite the inherent variability of biological matrices. nih.gov

Sample Preparation Strategies for Metabolite Analysis

Effective sample preparation is a critical prerequisite for reliable metabolite analysis. The primary goals are to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. frontiersin.org For 8-Hydroxy Mirtazapine, several extraction techniques are employed, with the choice depending on the required sensitivity, sample throughput, and the specific analytical platform.

Liquid-Solid Extraction and Liquid-Liquid Extraction Optimization

Liquid-Liquid Extraction (LLE) and Liquid-Solid Extraction, a category that includes Solid-Phase Extraction (SPE), are conventional and widely used methods for sample clean-up in bioanalysis. nih.gov

Liquid-Liquid Extraction (LLE) operates on the principle of partitioning the analyte between two immiscible liquid phases. Optimization involves selecting an appropriate organic solvent and adjusting the pH of the aqueous sample to maximize the extraction efficiency of the target analyte. For the analysis of 8-Hydroxy Mirtazapine from plasma, a one-step LLE was optimized by comparing ethyl acetate (B1210297) and methyl tert-butyl ether as extraction solvents, with the latter being chosen for its superior extraction efficiency and sample clean-up. mdpi.com In that study, sodium hydroxide (B78521) was added to the plasma to deprotonate the analyte, thereby enhancing its transfer into the organic phase. mdpi.com However, LLE can sometimes result in lower recovery for more polar metabolites; one study reported a mean extraction recovery of only 25.3% for 8-Hydroxy Mirtazapine from plasma using LLE. brieflands.com

Liquid-Solid Extraction , most commonly SPE, utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte from the liquid sample. The analyte is then eluted with a small volume of an appropriate solvent. An HPLC method for 8-hydroxy mirtazapine utilized a liquid-solid extraction step that yielded high recoveries, ranging from 85% to 99%. nih.gov

Table 3: Reported Extraction Recoveries for 8-Hydroxy Mirtazapine

Extraction Method Analyte Matrix Recovery (%)
Liquid-Solid Extraction 8-Hydroxy mirtazapine Plasma/Urine 85 - 99
Liquid-Liquid Extraction 8-Hydroxymirtazapine Plasma 25.3

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technique that integrates sampling, isolation, and concentration into a single step. sigmaaldrich.comwikipedia.org It employs a fused silica (B1680970) fiber coated with a suitable extracting phase. sigmaaldrich.com The fiber is exposed to the sample, and analytes partition from the sample matrix onto the fiber coating. After extraction, the fiber is transferred directly to the instrument's injection port for thermal desorption and analysis. wikipedia.org

SPME has been successfully applied to the enantioselective determination of 8-hydroxymirtazapine in human urine. nih.gov The optimization of this SPME procedure involved evaluating several key factors:

Fiber Coating: A polydimethylsiloxane-divinylbenzene (PDMS/DVB) fiber was found to be effective. nih.gov

Sample pH: The sample pH was adjusted to 8 to ensure the analyte was in a neutral form, facilitating its adsorption onto the fiber. nih.gov

Desorption: Methanol was used as the desorption solvent to transfer the extracted analytes from the fiber for subsequent LC-MS analysis. nih.gov

While the reported recovery for 8-hydroxymirtazapine enantiomers was low (1.0%), the technique's ability to concentrate the analyte provided sufficient sensitivity for detection. nih.gov SPME is recognized as a form of "green analytical chemistry" because it minimizes or eliminates the use of organic solvents, making it an environmentally friendly alternative to traditional extraction methods. wikipedia.orgmdpi.com Its simplicity and ease of automation also make it an attractive option for high-throughput screening. sigmaaldrich.com

Preclinical Pharmacological and Mechanistic Research of 8 Hydroxy Mirtazapine

In Vitro Receptor Binding and Functional Assays of 8-Hydroxymirtazapine

While several metabolites of mirtazapine (B1677164) are pharmacologically active, they are typically present in the plasma at very low concentrations. drugbank.com In vitro studies have indicated that mirtazapine itself is a potent antagonist of 5-HT2 and 5-HT3 receptors, as well as histamine (B1213489) H1 receptors. drugbank.comfda.govdrugbank.com It also demonstrates moderate peripheral α1-adrenergic antagonism. fda.govdrugbank.com However, mirtazapine shows no significant affinity for 5-HT1A and 5-HT1B receptors. fda.govdrugbank.com Preclinical studies suggest that mirtazapine's primary mechanism of action involves the enhancement of central noradrenergic and serotonergic activity through the antagonism of central presynaptic α2-adrenergic inhibitory autoreceptors and heteroreceptors. drugbank.comdrugbank.comboehringer-ingelheim.com

Information specifically detailing the in vitro receptor binding profile and functional activity of the 8-hydroxy mirtazapine metabolite is limited in publicly available research. However, it is known that several unconjugated metabolites of mirtazapine possess pharmacological activity. fda.govboehringer-ingelheim.com

Investigation of Metabolite-Enzyme Interactions in Preclinical Systems (e.g., CYP inhibition/induction)

The formation of 8-hydroxy mirtazapine is primarily facilitated by the cytochrome P450 enzymes CYP2D6 and CYP1A2. drugbank.comfda.govboehringer-ingelheim.comtdm-monografie.orghiv-druginteractions.orghiv-druginteractions.orgmedcentral.comnih.gov In vitro data from human liver microsomes have been instrumental in identifying the roles of these specific enzymes in the hydroxylation of mirtazapine. drugbank.comfda.govboehringer-ingelheim.com

At an anticipated in vivo liver concentration of 2 microM mirtazapine, 8-hydroxylation is the most significant metabolic pathway, accounting for 55% of its biotransformation. drugbank.com At this concentration, CYP2D6 is predicted to be responsible for 65% of the 8-hydroxylation, with CYP1A2 contributing to 30%. drugbank.com As the concentration of mirtazapine increases to 250 microM, the contribution of CYP2D6 to 8-hydroxylation decreases to 20%, while the role of CYP1A2 increases to 50%. drugbank.com

Studies utilizing inhibitors have further clarified these interactions. For instance, quinidine, a CYP2D6 inhibitor, and α-naphthoflavone, a CYP1A2 inhibitor, have been shown to reduce the hydroxylation of mirtazapine. drugbank.com It is also noteworthy that mirtazapine itself does not significantly inhibit the activity of several key CYP enzymes in vitro, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP1E2, and CYP3A4. drugbank.com

The table below summarizes the key enzymes involved in the formation of 8-hydroxy mirtazapine and their relative contributions at different concentrations.

EnzymeContribution to 8-Hydroxylation (at 2 µM Mirtazapine)Contribution to 8-Hydroxylation (at 250 µM Mirtazapine)
CYP2D6 65%20%
CYP1A2 30%50%

Preclinical Pharmacokinetic Characterization of 8-Hydroxymirtazapine in Animal Models

Pharmacokinetic studies in animal models have provided insights into the behavior of 8-hydroxy mirtazapine in vivo. In Beagle dogs administered a single oral dose of mirtazapine, the 8-hydroxy metabolite was detected in plasma from 0.50 up to 10 hours post-administration and achieved the highest concentrations among the measured metabolites. nih.gov The parent drug, mirtazapine, is known to be approximately 85% bound to plasma proteins. drugbank.commedcentral.com The primary route of elimination for mirtazapine and its metabolites is via the urine (75%), with the remainder excreted in the feces (15%). drugbank.comfda.govboehringer-ingelheim.com

The pharmacokinetic profile of mirtazapine and its metabolites, including 8-hydroxy mirtazapine, can vary significantly across different animal species.

A study in Beagle dogs revealed that after oral administration of mirtazapine, 8-hydroxy mirtazapine reached the highest plasma concentrations compared to the parent drug and another metabolite, N-desmethylmirtazapine. nih.gov This suggests a different pharmacokinetic profile in dogs compared to other species. nih.gov

In contrast, a study in male rats administered mirtazapine both orally and intravenously found that the plasma concentration of 8-hydroxy mirtazapine was undetectable. nih.gov This indicates a very low bioavailability of the parent drug and significant differences in its metabolism in rats compared to dogs and humans. nih.gov

Furthermore, a study in horses administered oral mirtazapine also reported that 8-hydroxy mirtazapine was undetected in plasma. researchgate.net

The table below provides a comparative overview of 8-hydroxy mirtazapine detection in different animal models.

Animal ModelDetection of 8-Hydroxy Mirtazapine in PlasmaKey Findings
Beagle Dogs Detected and reached high concentrationsDifferent pharmacokinetic profile compared to other species. nih.gov
Rats UndetectableVery low oral bioavailability of the parent drug. nih.gov
Horses UndetectableIndicates species-specific differences in metabolism. researchgate.net

Metabolite Tracing and Pathway Elucidation Studies using Deuterated Analogues

Deuterated analogues of drugs and their metabolites, such as 8-hydroxy mirtazapine-d3 (B602503), are invaluable tools in preclinical research, particularly for metabolite tracing and elucidating metabolic pathways. scbt.com The isotopic labeling with deuterium (B1214612) allows for the precise tracking of the compound in biological systems. scbt.com

The use of deuterated internal standards is a common practice in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of drugs and their metabolites in biological matrices such as whole blood. cuny.edu While the use of deuterated analogues can significantly improve the accuracy of these methods, a thorough assessment of matrix effects during method validation is still necessary. uantwerpen.be

In the context of mirtazapine research, deuterated analogues can be used to:

Trace the metabolic fate of the parent drug and its metabolites.

Quantify the levels of metabolites like 8-hydroxy mirtazapine in various biological samples.

Elucidate the complex metabolic pathways involved in the biotransformation of mirtazapine.

Future Directions and Advanced Research Considerations

Development of Novel Analytical Platforms for Metabolite Profiling

The quantification of drug metabolites is a cornerstone of pharmacokinetic and metabolic studies. While standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are well-established for analyzing Mirtazapine (B1677164) and its metabolites, future research is geared towards developing more sensitive, rapid, and comprehensive analytical platforms. nih.govscirp.org 8-Hydroxy Mirtazapine-d3 (B602503) is integral to this evolution, serving as a robust internal standard to ensure accuracy and precision. resolvemass.ca

Innovations are expected in microfluidics and miniaturized extraction techniques, which promise to reduce sample volume and analysis time. Techniques like ultrasound-enhanced and surfactant-assisted dispersive liquid-liquid microextraction (USA-DLLME) coupled with capillary electrophoresis (CE) have already demonstrated remarkable sensitivity enhancements for Mirtazapine metabolites, achieving detection limits in the nanomolar range. nih.gov Future platforms will likely integrate such advanced sample preparation methods with high-resolution mass spectrometry (HRMS) for even greater specificity and lower detection limits. acs.orgresearchgate.net The unique mass signature of 8-Hydroxy Mirtazapine-d3 makes it indispensable for these next-generation methods, allowing for precise correction of matrix effects and extraction variability. resolvemass.cacaymanchem.com

A comparison of current and emerging analytical platforms is detailed below:

FeatureConventional LC-MS/MSAdvanced Micro-extraction/CEFuture Integrated Platforms
Sensitivity ng/mLSub-nM to nM nih.govpg/mL
Sample Volume ~100-200 µL scirp.org~1 mL (for extraction) nih.gov< 50 µL
Analysis Time ~3-5 minutes nih.govscirp.org< 10 minutes mdpi.com< 2 minutes
Key Advantage Robust and widely availableSignificant sensitivity enhancement nih.govHigh-throughput, minimal sample use
Role of 8-HM-d3 Internal standard for quantificationInternal standard for complex extractionEssential for accuracy in micro-volumes

Application of Deuterated Metabolites in Advanced "Omics" Research

The fields of metabolomics and fluxomics, which provide a snapshot of metabolic activity and pathway dynamics, are increasingly reliant on stable isotope labeling. researchgate.netdoi.org this compound is an ideal tool for these applications, moving beyond its use as a simple standard to become an active tracer in complex biological systems. musechem.comcreative-proteomics.com

In metabolomics , stable isotope labeling is a powerful technique for the unambiguous identification of metabolites in complex biological samples. doi.orgnih.gov By introducing a known isotopic signature, researchers can confidently distinguish true biological signals from background noise and chemical artifacts. nih.gov In pharmacometabolomic studies, this compound can be used to trace the downstream metabolic fate of Mirtazapine, helping to discover previously unknown or low-abundance secondary metabolites. tandfonline.comd-nb.info This is crucial for building a complete picture of a drug's biotransformation. studysmarter.co.uk

In fluxomics , the focus is on measuring the rates (fluxes) of metabolic pathways. creative-proteomics.com Stable Isotope Resolved Metabolomics (SIRM) uses labeled compounds to track the movement of atoms through a metabolic network. nih.gov While often applied to endogenous pathways using tracers like ¹³C-glucose, the same principles can be applied to drug metabolism. By administering a deuterated parent drug and using this compound as a reference standard, researchers can quantify the rate of formation and clearance of this key metabolite, providing dynamic insights into enzyme kinetics in vivo. nih.govsymeres.com This approach offers a significant advantage over static concentration measurements, revealing how disease states or co-administered drugs affect metabolic efficiency. nih.gov

Computational Modeling and Quantum Chemical Studies on 8-Hydroxymirtazapine Metabolism

The biotransformation of Mirtazapine to 8-Hydroxymirtazapine is primarily catalyzed by cytochrome P450 enzymes, specifically CYP2D6 and CYP1A2. drugbank.comresearchgate.netfda.govfda.gov Future research will increasingly leverage computational tools to model and predict these metabolic interactions with high accuracy.

Computational modeling and in silico techniques are becoming indispensable for predicting drug metabolism pathways. helsinki.fi Molecular docking simulations can predict the binding affinity and orientation of Mirtazapine within the active sites of CYP enzymes. nih.gov By comparing the docking scores and predicted interactions for the formation of different metabolites, researchers can hypothesize the most likely metabolic pathways.

Quantum chemical studies offer a deeper level of insight by examining the electronic structure of molecules and the energetic barriers of reactions. jsps.go.jp The "Kinetic Isotope Effect" (KIE) is a key phenomenon where the replacement of hydrogen with deuterium (B1214612) can slow down a chemical reaction due to the greater mass of deuterium. symeres.com Quantum calculations can predict the magnitude of the KIE for the hydroxylation of Mirtazapine. jsps.go.jpalgorithmiq.fi This is particularly relevant for this compound, as understanding the KIE can help elucidate the precise mechanism of the enzymatic reaction and the rate-limiting steps involved. jsps.go.jpnih.gov These computational approaches can guide the design of future drugs with tailored metabolic profiles. mdpi.com

Modeling TechniqueApplication to 8-Hydroxymirtazapine MetabolismResearch Insights
Molecular Docking Simulating the binding of Mirtazapine to CYP2D6 and CYP1A2 active sites. nih.govPredicting binding affinity; identifying key amino acid interactions. nih.gov
Quantum Chemistry (DFT) Calculating the energy barrier for the C-H bond cleavage leading to 8-hydroxylation. jsps.go.jpElucidating the reaction mechanism; predicting the Kinetic Isotope Effect (KIE). jsps.go.jpnih.gov
Machine Learning Analyzing combined experimental and computational data to build predictive pharmacokinetic models. jsps.go.jpIdentifying new drug candidates with optimized metabolic stability. jsps.go.jp

Expanding the Utility of Stable-Labeled Metabolites as Research Probes in Complex Biological Systems

The application of stable-isotope-labeled compounds like this compound is expanding beyond analytical chemistry into their use as sophisticated research probes to explore complex biological processes. musechem.com Isotopic labeling allows researchers to trace the journey of molecules through cells, tissues, and entire organisms without altering their fundamental chemical properties. musechem.comcreative-proteomics.com

As a research probe, this compound can be used in metabolic phenotyping studies. By tracking its distribution and further metabolism, scientists can investigate how genetic polymorphisms in drug-metabolizing enzymes (like CYP2D6) impact the metabolic profile of an individual. researchgate.net This has direct implications for personalized medicine, where understanding a patient's metabolic capacity can guide treatment decisions.

Furthermore, these labeled metabolites can be used to study drug-drug interactions at a mechanistic level. For instance, researchers can use this compound in in vitro systems with human liver microsomes to precisely quantify the inhibitory or inductive effects of other drugs on the specific metabolic pathways of Mirtazapine. researchgate.net The stability and non-radioactive nature of deuterated compounds make them ideal for these sensitive biological assays. metsol.com This provides a clear, quantitative measure of how one drug can alter the metabolic clearance of another, which is a critical aspect of drug safety and efficacy evaluation. symeres.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 8-Hydroxy Mirtazapine-d3 in biological matrices?

  • Methodology : Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This compound serves as an internal standard due to its structural similarity to the non-deuterated metabolite, enabling precise correction for matrix effects and ionization efficiency. Calibration curves should be validated using spiked biological samples (e.g., plasma, urine) with deuterated analogs to ensure linearity (R² > 0.99) and recovery rates (85–115%) .

Q. How is this compound used as an internal standard in pharmacokinetic studies?

  • Methodology : Deuterated analogs like this compound minimize variability in metabolite quantification by compensating for extraction inefficiencies and ion suppression in mass spectrometry. Researchers should co-elute the deuterated standard with the target analyte (non-deuterated 8-Hydroxy Mirtazapine) and validate specificity via chromatographic separation under optimized mobile phase conditions (e.g., acetonitrile/ammonium formate gradients) .

Q. Which cytochrome P450 (CYP) enzymes are primarily involved in the metabolism of mirtazapine to its 8-hydroxy metabolite?

  • Methodology : In vitro assays using human liver microsomes (HLMs) and selective CYP inhibitors (e.g., fluvoxamine for CYP1A2, quinidine for CYP2D6) confirm that CYP2D6 and CYP1A2 catalyze the formation of 8-Hydroxy Mirtazapine. Kinetic parameters (Km, Vmax) should be calculated via Michaelis-Menten plots to assess enzyme affinity and contribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported contributions of CYP enzymes to 8-Hydroxy Mirtazapine formation?

  • Methodology : Discrepancies may arise from inter-individual genetic variability (e.g., CYP2D6 polymorphisms) or differences in experimental conditions. To address this:

  • Conduct phenotyping studies with genotyped HLMs.
  • Use chemical inhibitors (e.g., α-naphthoflavone for CYP1A2) in combination with recombinant CYP isoforms.
  • Apply statistical meta-analysis to pooled data from multiple studies, accounting for covariates like pH, temperature, and substrate concentration .

Q. What structural modifications to this compound could enhance its utility in studying metabolite-receptor interactions?

  • Methodology : Functional group substitutions (e.g., replacing the hydroxyl group with a thiol or bulky substituents) can be synthesized and tested for binding affinity using surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR). Spectroscopic techniques (FT-IR, UV-Vis) and computational docking simulations help correlate structural changes with activity .

Q. How should researchers design experiments to evaluate the metabolic stability of this compound in preclinical models?

  • Methodology :

  • In vitro : Incubate with liver microsomes or hepatocytes, monitoring degradation over time via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance (CLint).
  • In vivo : Administer deuterated and non-deuterated forms to animal models, collect serial blood samples, and apply non-compartmental pharmacokinetic analysis.
  • Statistical considerations : Use ANOVA for inter-group comparisons and power analysis to determine sample size .

Q. What strategies are effective for detecting oxidative stress biomarkers (e.g., 8-OHdG) in studies involving this compound?

  • Methodology : Competitive ELISA kits (e.g., ab201734) enable sensitive detection of 8-hydroxy-2’-deoxyguanosine (8-OHdG) in urine or serum. Validate assays via spike-and-recovery experiments (85–115% recovery) and cross-validate with LC-MS/MS. Account for matrix effects by diluting samples (1:10 to 1:200) and including blank controls .

Methodological Best Practices

  • Literature Review : Use databases like PubMed and SciFinder to identify foundational studies on mirtazapine metabolism. Prioritize peer-reviewed journals adhering to IMRaD (Introduction, Methods, Results, Discussion) structure for reproducibility .
  • Ethical and Statistical Compliance : Consult statisticians during experimental design to ensure appropriate power calculations and data normalization. Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.